N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride
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Overview
Description
N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C6H10ClN and a molecular weight of 131.6 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use . The compound is characterized by the presence of a cyclopropane ring and a prop-2-yn-1-yl group attached to an amine, forming a hydrochloride salt.
Preparation Methods
The synthesis of N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl)amine with cyclopropane derivatives. One common method includes the reaction of N-(prop-2-yn-1-yl)amine with cyclopropanecarboxylic acid in the presence of a dehydrating agent, followed by treatment with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ether, dry conditions, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound focuses on its potential pharmacological properties and its role in drug development.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photosensitizer, generating reactive oxygen species like singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive species play a crucial role in the compound’s chemical and biological effects.
Comparison with Similar Compounds
N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
N-(prop-2-yn-1-yl)cyclopropanamine: The non-hydrochloride form of the compound, which lacks the hydrochloride salt.
Cyclopropanamine derivatives: Compounds with similar cyclopropane structures but different substituents.
Propargylamines: Compounds containing the prop-2-yn-1-yl group attached to various amine structures.
The uniqueness of this compound lies in its specific combination of the cyclopropane ring and prop-2-yn-1-yl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-prop-2-ynylcyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-5-7-6-3-4-6;/h1,6-7H,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLWHXYDCHUQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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